molecular formula C14H25NO5 B14799207 (2R,3S)-3-((R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid CAS No. 2216750-89-7

(2R,3S)-3-((R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid

Cat. No.: B14799207
CAS No.: 2216750-89-7
M. Wt: 287.35 g/mol
InChI Key: LNEHHTWYEBGHBY-MXWKQRLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl group, and a methoxy group

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicine, (2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid may have potential therapeutic applications. Its structural features could be exploited to design new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group may protect the pyrrolidine ring during chemical reactions, allowing for selective modifications. The methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid include other pyrrolidine derivatives and compounds with tert-butoxycarbonyl and methoxy groups. Examples include:

  • (2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylpropanoic acid
  • (2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxypropanoic acid

Uniqueness

The uniqueness of (2R,3S)-3-(®-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2216750-89-7

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

(2R,3S)-3-methoxy-2-methyl-3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+/m1/s1

InChI Key

LNEHHTWYEBGHBY-MXWKQRLJSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O

Origin of Product

United States

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